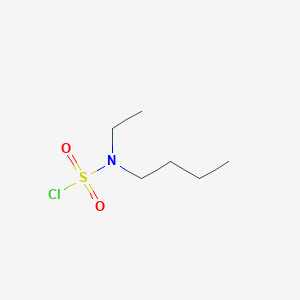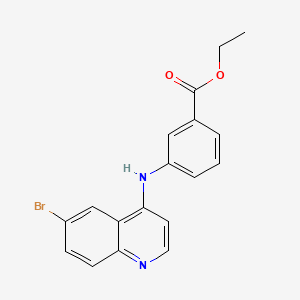
4-bromo-N-(2-methoxyphenyl)-3-oxobutanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le 4-bromo-N-(2-méthoxyphényl)-3-oxobutanamide est un composé organique de formule moléculaire C11H12BrNO3. Ce composé se caractérise par la présence d'un atome de brome, d'un groupe méthoxy et d'un fragment oxobutanamide. Il est utilisé dans diverses applications de recherche scientifique en raison de ses propriétés chimiques uniques.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse du 4-bromo-N-(2-méthoxyphényl)-3-oxobutanamide implique généralement la réaction de la 4-bromoaniline avec le chlorure de 2-méthoxybenzoyle en présence d'une base telle que la triéthylamine. La réaction est réalisée dans un solvant organique comme le dichlorométhane à basse température pour éviter les réactions secondaires. L'intermédiaire résultant est ensuite mis en réaction avec l'acétoacétate d'éthyle en milieu acide pour donner le produit final.
Méthodes de production industrielle
La production industrielle du 4-bromo-N-(2-méthoxyphényl)-3-oxobutanamide suit des voies de synthèse similaires, mais à plus grande échelle. Le processus implique l'utilisation de réacteurs automatisés et de systèmes à flux continu pour garantir une qualité et un rendement constants du produit. Les conditions de réaction sont optimisées pour minimiser les déchets et réduire les coûts de production.
Analyse Des Réactions Chimiques
Types de réactions
Le 4-bromo-N-(2-méthoxyphényl)-3-oxobutanamide subit diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé à l'aide d'oxydants tels que le permanganate de potassium ou le trioxyde de chrome pour former les acides carboxyliques correspondants.
Réduction : Les réactions de réduction utilisant des agents tels que l'hydrure de lithium et d'aluminium peuvent convertir le composé en alcools correspondants.
Substitution : Les réactions de substitution nucléophile peuvent remplacer l'atome de brome par d'autres groupes fonctionnels tels que les amines ou les thiols.
Réactifs et conditions courantes
Oxydation : Permanganate de potassium en milieu aqueux.
Réduction : Hydrure de lithium et d'aluminium dans l'éther anhydre.
Substitution : Azoture de sodium dans le diméthylformamide (DMF).
Principaux produits formés
Oxydation : Acides carboxyliques.
Réduction : Alcools.
Substitution : Azotures, amines ou thiols.
Applications de recherche scientifique
Le 4-bromo-N-(2-méthoxyphényl)-3-oxobutanamide est utilisé dans divers domaines de la recherche scientifique, notamment :
Chimie : En tant que bloc de construction pour la synthèse de molécules organiques plus complexes.
Biologie : Dans l'étude de l'inhibition enzymatique et des interactions protéine-ligand.
Médecine : En tant que composé de tête potentiel pour le développement de nouveaux produits pharmaceutiques.
Industrie : Dans la production de produits chimiques et de matériaux spécialisés.
Mécanisme d'action
Le mécanisme d'action du 4-bromo-N-(2-méthoxyphényl)-3-oxobutanamide implique son interaction avec des cibles moléculaires spécifiques telles que les enzymes ou les récepteurs. Le composé peut inhiber l'activité enzymatique en se liant au site actif, empêchant ainsi la liaison du substrat et la catalyse subséquente. Le groupe méthoxy et l'atome de brome jouent un rôle crucial dans l'amélioration de l'affinité de liaison et de la spécificité du composé.
Applications De Recherche Scientifique
4-bromo-N-(2-methoxyphenyl)-3-oxobutanamide is used in various scientific research fields, including:
Chemistry: As a building block for the synthesis of more complex organic molecules.
Biology: In the study of enzyme inhibition and protein-ligand interactions.
Medicine: As a potential lead compound for the development of new pharmaceuticals.
Industry: In the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 4-bromo-N-(2-methoxyphenyl)-3-oxobutanamide involves its interaction with specific molecular targets such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalysis. The methoxy group and bromine atom play crucial roles in enhancing the binding affinity and specificity of the compound.
Comparaison Avec Des Composés Similaires
Composés similaires
- 4-bromo-N-(2-méthylphényl)-3-oxobutanamide
- 4-bromo-N-(2-hydroxyphényl)-3-oxobutanamide
- 4-bromo-N-(2-éthoxyphényl)-3-oxobutanamide
Unicité
Le 4-bromo-N-(2-méthoxyphényl)-3-oxobutanamide est unique en raison de la présence du groupe méthoxy, qui améliore sa solubilité et sa réactivité par rapport aux composés similaires. L'atome de brome contribue également à ses propriétés chimiques distinctes, ce qui en fait un composé précieux pour diverses applications de recherche.
Propriétés
Formule moléculaire |
C11H12BrNO3 |
|---|---|
Poids moléculaire |
286.12 g/mol |
Nom IUPAC |
4-bromo-N-(2-methoxyphenyl)-3-oxobutanamide |
InChI |
InChI=1S/C11H12BrNO3/c1-16-10-5-3-2-4-9(10)13-11(15)6-8(14)7-12/h2-5H,6-7H2,1H3,(H,13,15) |
Clé InChI |
MCLHOSSONWBKJF-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=CC=C1NC(=O)CC(=O)CBr |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Carbamic acid, [2-(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)ethyl]-, phenylmethyl ester](/img/structure/B12122554.png)
![1-(Pyrrolidin-1-yl)-2-[(5,6,7,8-tetrahydronaphthalen-1-yl)amino]propan-1-one](/img/structure/B12122566.png)


![2-[(Cyclopropylmethyl)amino]-2-methylpropan-1-ol](/img/structure/B12122577.png)





![2-bromo-N-[4-(fluoromethyl)benzyl]-N-(furan-2-ylmethyl)benzamide](/img/structure/B12122616.png)


![Pyrimidine, 4-chloro-6-phenyl-2-[(phenylmethyl)thio]-](/img/structure/B12122633.png)
